2-(Oxetan-3-yloxy)ethan-1-ol

Aqueous solubility Lipophilicity Gem-dimethyl replacement

Poor aqueous solubility and rapid CYP clearance plague lead optimization. 2-(Oxetan-3-yloxy)ethan-1-ol (CAS 1603569-32-9) replaces lipophilic gem-dimethyl groups with an oxetane ring to increase solubility up to 4000-fold while reducing metabolic degradation. - Solubility enhancement: 4- to >4000× vs. non-oxetane analogs - Metabolic stability: Suppresses CYP-mediated clearance - Linker stability: Oxetane-ether outperforms esters under basic/reducing conditions - Conformational bias: Synclinal preference for fragment-based design

Molecular Formula C5H10O3
Molecular Weight 118.132
CAS No. 1603569-32-9
Cat. No. B2806509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxetan-3-yloxy)ethan-1-ol
CAS1603569-32-9
Molecular FormulaC5H10O3
Molecular Weight118.132
Structural Identifiers
SMILESC1C(CO1)OCCO
InChIInChI=1S/C5H10O3/c6-1-2-8-5-3-7-4-5/h5-6H,1-4H2
InChIKeyAQESVRJZOQPGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxetan-3-yloxy)ethan-1-ol: Versatile Oxetane Building Block


2-(Oxetan-3-yloxy)ethan-1-ol (CAS 1603569-32-9) is a small-molecule building block that integrates a four-membered oxetane heterocycle with a primary alcohol via an ether linkage (C5H10O3, MW 118.13) . Its defining feature is the oxetane ring, a motif increasingly deployed in medicinal chemistry to modulate polarity, solubility, metabolic stability, and conformational preferences without substantially enlarging molecular size [1][2]. The terminal hydroxyl group provides a universal synthetic handle for further derivatization—via esterification, etherification, or nucleophilic substitution—making this compound a versatile entry point for introducing oxetane-derived physicochemical benefits into lead series, fragment libraries, or advanced intermediates .

2-(Oxetan-3-yloxy)ethan-1-ol: Irreplaceable Advantages


The oxetane ring is not merely a passive structural spacer but an active modulator of key drug-like properties. Generic substitution with a gem-dimethyl linker, a linear ether-alcohol, or an ester-containing analog would forfeit the oxetane's unique combination of high polarity (manifested as reduced LogD), enhanced aqueous solubility (up to >4000-fold improvement versus gem-dimethyl), and improved metabolic stability under basic/reducing conditions relative to esters [1][2]. Furthermore, the oxetane ring can suppress cytochrome P450-mediated clearance and reduce the basicity of adjacent amines—benefits that are absent in non-oxetane comparators [3]. For procurement decisions in lead optimization or library synthesis, selecting a non-oxetane alternative would require separate re-optimization of solubility, lipophilicity, and metabolic profile, incurring additional time and cost.

2-(Oxetan-3-yloxy)ethan-1-ol: Quantitative Comparisons


Aqueous Solubility Enhancement vs Gem-Dimethyl

Replacement of a gem-dimethyl group with an oxetane moiety, such as that present in 2-(oxetan-3-yloxy)ethan-1-ol, increases aqueous solubility by a factor ranging from 4 to more than 4000, depending on the specific molecular context [1]. This enhancement is attributed to the oxetane ring's high polarity and hydrogen-bond acceptor capacity, which lower LogD and improve thermodynamic solubility.

Aqueous solubility Lipophilicity Gem-dimethyl replacement Lead optimization

Chemical Stability: Oxetane Ether vs Ester

Oxetane ethers, such as the ether linkage in 2-(oxetan-3-yloxy)ethan-1-ol, exhibit excellent chemical stability across a range of conditions and show improved stability relative to analogous esters under both basic and reducing environments [1]. This makes oxetane ethers suitable replacements for labile ester groups in medicinal chemistry applications.

Chemical stability Ester isostere Basic conditions Reducing conditions

Lipophilicity Reduction vs Alkyl Groups

Incorporation of an oxetane ring, as in 2-(oxetan-3-yloxy)ethan-1-ol, reduces lipophilicity (LogD) compared to compounds containing gem-dimethyl or tert-butyl groups [1][2]. This reduction in LogD correlates with improved metabolic stability and lower non-specific binding.

Lipophilicity LogD Metabolic stability tert-Butyl replacement

Metabolic Stability: Reduced CYP Clearance

Oxetane-containing compounds, including 2-(oxetan-3-yloxy)ethan-1-ol, reduce the rate of metabolic degradation in most cases when replacing gem-dimethyl or carbonyl groups [1]. Additionally, oxetanes can redirect metabolic clearance away from cytochrome P450 enzymes, lowering the risk of drug-drug interactions [2].

Metabolic stability CYP suppression Clearance Lead optimization

Conformational Restriction: Synclinal Preference

The incorporation of an oxetane ring, as found in 2-(oxetan-3-yloxy)ethan-1-ol, into an aliphatic chain alters conformational preferences, favoring synclinal rather than antiplanar arrangements [1]. This conformational bias can influence molecular recognition and binding to biological targets.

Conformational preference Aliphatic chain Structure-based design

2-(Oxetan-3-yloxy)ethan-1-ol: Deployment Scenarios


Rescuing Poorly Soluble Leads via Gem-Dimethyl Replacement

When a lead series exhibits low aqueous solubility due to lipophilic gem-dimethyl groups, 2-(oxetan-3-yloxy)ethan-1-ol serves as a direct replacement building block. The oxetane moiety can increase solubility by 4- to >4000-fold [1], enabling oral bioavailability studies and formulation development without major scaffold redesign. This scenario is validated by the established class-level solubility enhancement of oxetanes over gem-dimethyl analogs [1].

Enhancing Metabolic Stability in CYP-Liable Candidates

For compounds undergoing rapid CYP-mediated clearance, substituting a metabolically labile group (e.g., carbonyl or gem-dimethyl) with the oxetane-alcohol motif of 2-(oxetan-3-yloxy)ethan-1-ol can reduce metabolic degradation and redirect clearance away from CYP enzymes [2]. This application is supported by class-level evidence demonstrating improved metabolic stability and reduced CYP liability for oxetane-containing compounds [2].

Replacing Labile Ester Linkers in Prodrugs

Ester linkers in prodrugs or antibody-drug conjugates (ADCs) are often unstable under basic or reducing conditions. 2-(Oxetan-3-yloxy)ethan-1-ol provides an oxetane-ether linkage with demonstrated improved stability versus esters under these conditions [3]. This substitution can extend conjugate shelf-life and ensure payload release only at the intended site, leveraging class-level stability data for oxetane ethers [3].

Fragment-Based Drug Discovery: LogD and Conformation Tuning

In fragment-based screening, hit expansion often requires fine-tuning of LogD and conformational preferences. 2-(Oxetan-3-yloxy)ethan-1-ol, as a small, polar, and three-dimensional building block, can reduce LogD relative to lipophilic spacers [2] and bias aliphatic chains toward synclinal conformations [1]. This allows medicinal chemists to systematically improve ligand efficiency and binding thermodynamics, grounded in class-level physicochemical principles [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Oxetan-3-yloxy)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.